molecular formula C11H9ClN2O2 B11871571 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one

3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B11871571
M. Wt: 236.65 g/mol
InChI Key: SVZUZWAWRXBAFX-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a chloro group at the third position, a methoxyphenyl group at the first position, and a pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with 3-chloropyruvic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazinone ring.

Another approach involves the use of 2-methoxyphenylhydrazine and 3-chloropyruvate in the presence of a base such as sodium hydroxide. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is crucial to achieving high efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized pyrazinone derivatives.

    Reduction: Formation of reduced pyrazinone derivatives.

    Substitution: Formation of substituted pyrazinone derivatives with various functional groups.

Scientific Research Applications

3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-phenylpyrazin-2(1H)-one: Similar structure but lacks the methoxy group.

    1-(2-Methoxyphenyl)pyrazin-2(1H)-one: Similar structure but lacks the chloro group.

    3-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one: Similar structure with a bromo group instead of a chloro group.

Uniqueness

3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of both the chloro and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

3-chloro-1-(2-methoxyphenyl)pyrazin-2-one

InChI

InChI=1S/C11H9ClN2O2/c1-16-9-5-3-2-4-8(9)14-7-6-13-10(12)11(14)15/h2-7H,1H3

InChI Key

SVZUZWAWRXBAFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)Cl

Origin of Product

United States

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